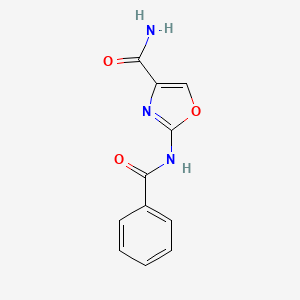

2-Benzamidooxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-9(15)8-6-17-11(13-8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJMIMLDAOWXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Benzamidooxazole 4 Carboxamide

Established Synthetic Routes for Oxazole (B20620) Ring Formation and Functionalization

The formation of the oxazole nucleus is a critical step in the synthesis of the target compound. Several classical and modern synthetic methods are available for this purpose.

Direct synthesis methods aim to construct the oxazole ring in a single or a few straightforward steps from readily available starting materials. One such approach involves the reaction of α-haloketones with primary amides. pharmaguideline.com Another prominent method is the Robinson-Gabriel synthesis, which utilizes the cyclization and dehydration of α-acylamino ketones to yield 2,5-disubstituted oxazoles. pharmaguideline.com More contemporary methods include metal-free annulation of alkynes, nitriles, and an oxygen source, which can produce 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org

The van Leusen oxazole synthesis, using tosylmethyl isocyanide (TosMIC), is another versatile method. An improved one-pot variation of this reaction involves TosMIC, aliphatic halides, and various aldehydes in ionic liquids, leading to 4,5-disubstituted oxazoles in high yields. organic-chemistry.org

| Direct Synthesis Method | Starting Materials | Key Features |

| Reaction with α-haloketones | α-Haloketones, Primary amides | Straightforward approach to oxazole formation. pharmaguideline.com |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Forms 2,5-diaryloxazoles through cyclization and dehydration. pharmaguideline.com |

| Metal-Free Annulation | Alkynes, Nitriles, Oxygen source (e.g., PhIO) | Regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org |

| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehydes, Halides | One-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org |

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds, including oxazoles. wisdomlib.org These reactions involve the joining of two or more molecules to form a ring structure. For instance, the reaction of β-enaminones with hydroxylamine (B1172632) or hydrazine (B178648) can yield isoxazole (B147169) and pyrazole (B372694) derivatives, respectively, through a cyclocondensation process. mdpi.com

Intramolecular cyclization offers another powerful strategy for oxazole ring formation. Phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization of enamides provides a metal-free route to a variety of functionalized oxazoles in moderate to good yields. acs.orgnih.gov Similarly, N-propargylamides can undergo cyclization to form oxazoles. For example, a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by Zn(OTf)₂, can produce oxazoles containing a CF₃-substituted alcohol unit. mdpi.com This process involves a 5-exo-dig cyclization. mdpi.com

| Cyclization Strategy | Precursor | Reagents/Catalysts | Key Features |

| Intramolecular Oxidative Cyclization | Enamides | Phenyliodine diacetate (PIDA) | Metal-free, broad substrate scope. acs.orgnih.gov |

| Tandem Cycloisomerization/Hydroxyalkylation | N-Propargylamides, Trifluoropyruvates | Zn(OTf)₂ | Forms functionalized oxazoles via 5-exo-dig cyclization. mdpi.com |

| Iodooxygenation of N-propargylamides | N-Propargylamides | PhI(OAc)₂/LiI | Metal-free synthesis of (E)-5-iodomethylene-2-oxazolines, which can be converted to oxazoles. rsc.org |

Palladium-catalyzed reactions have emerged as highly efficient tools for the synthesis and functionalization of oxazoles. These methods often exhibit high functional group tolerance and proceed under mild conditions.

One approach involves the palladium-catalyzed C-H activation of simple arenes and a cascade reaction with nitriles to afford 2,4,5-trisubstituted oxazoles. rsc.org Another innovative method is the palladium-catalyzed sequential C-N/C-O bond formation from simple amides and ketones, providing a direct route to 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. organic-chemistry.orgacs.org This reaction utilizes palladium acetate (B1210297) as the catalyst, often in the presence of an oxidant and a promoter like CuBr₂. organic-chemistry.orgacs.org

Furthermore, palladium catalysis is instrumental in the functionalization of pre-formed oxazole rings. For instance, the C-2 position of an oxazole can be arylated using an organozinc derivative of the oxazole coupled with an aryl halide in the presence of a palladium(0) catalyst. acs.org This strategy has been successfully employed in the synthesis of complex molecules. acs.org

| Palladium-Catalyzed Method | Starting Materials | Catalyst System | Product |

| C-H Activation/Cascade Reaction | Simple arenes, Aliphatic nitriles | Palladium catalyst | 2,4,5-Trisubstituted oxazoles rsc.org |

| Sequential C-N/C-O Bond Formation | Amides, Ketones | Pd(OAc)₂, Oxidant (e.g., K₂S₂O₈), Promoter (e.g., CuBr₂) | 2,4-Disubstituted or 2,4,5-trisubstituted oxazoles organic-chemistry.orgacs.org |

| C-2 Arylation | Oxazole, Aryl halide | Pd(0) catalyst, Organozinc reagent | C-2 arylated oxazoles acs.org |

Formation of the Benzamido Moiety and Carboxamide Linkage

Once the oxazole core is established, the subsequent or concurrent steps involve the formation of the benzamido group at the C2 position and the carboxamide linkage at the C4 position.

The formation of the C4-carboxamide bond is typically achieved through standard amidation reactions. This involves the coupling of a carboxylic acid (or its activated derivative) at the C4 position of the oxazole with an appropriate amine. A variety of coupling reagents can be employed to facilitate this transformation, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov The choice of coupling reagent and reaction conditions is crucial to ensure high yields and avoid side reactions.

In some synthetic strategies, the carboxamide functionality is introduced at a later stage. For example, a series of 1H-benzo[d]imidazole-4-carboxamide derivatives were synthesized where the carboxamide was a key pharmacophore. nih.gov Similarly, novel benzimidazole-2-carboxamide derivatives have been prepared, highlighting the importance of this functional group in medicinal chemistry. nih.gov

The introduction of the benzamido group at the C2 position of the oxazole ring is a key step. This can be achieved through several routes. One common method is the acylation of a 2-aminooxazole precursor. scribd.com The exocyclic amino group of 2-aminooxazoles readily undergoes acylation with benzoyl chloride or other benzoylating agents. scribd.com

The synthesis of the 2-aminooxazole precursor itself can be accomplished through various methods, such as the reaction of α-bromoacetophenones with urea (B33335) or the reaction of glycolaldehyde (B1209225) with cyanamide. acs.orgresearchgate.net Alternatively, 2-aminooxazoles can be prepared from 2-halooxazoles via nucleophilic substitution with ammonia (B1221849) or an amine. scribd.com

A versatile synthesis of 2,4-substituted oxazoles has been developed using a vinyl sulfonamide template, which allows for the regiocontrolled formation of the oxazole ring and subsequent functionalization. rsc.orgelectronicsandbooks.com

Diversification and Analog Design around the 2-Benzamidooxazole-4-carboxamide Scaffold

The design of analogs based on the this compound core involves systematic modifications at three primary positions: the benzamide (B126) phenyl ring, the oxazole core itself, and the carboxamide nitrogen. These modifications are crucial for establishing structure-activity relationships (SAR).

The benzamide phenyl ring of the this compound scaffold is a prime site for chemical modification to explore its impact on biological activity. A common synthetic approach involves the acylation of a 2-aminooxazole-4-carboxamide precursor with a variety of substituted benzoyl chlorides or the coupling with substituted benzoic acids.

In analogous series, such as the 2-benzamidothiazole-4-carboxamides, a range of substituents has been introduced onto the benzoyl moiety. nih.gov These modifications are typically achieved by reacting the corresponding substituted benzoic acid with the core amine in the presence of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov This methodology allows for the introduction of a wide array of functional groups, including those with varying electronic and steric properties.

For instance, the synthesis of analogs with trifluoromethoxy and pyridinyl groups on the benzamide ring has been reported in related thiazole (B1198619) series. nih.gov The general reaction scheme involves the activation of the carboxylic acid followed by nucleophilic attack from the amino group of the heterocyclic core.

Table 1: Examples of Benzamide Phenyl Ring Modifications in Analogous Heterocyclic Scaffolds

| Substituent at Benzoyl Moiety | Resulting Moiety | Reference |

|---|---|---|

| 2-(Trifluoromethoxy) | 2-(2-(Trifluoromethoxy)benzamido) | nih.gov |

These examples from related series demonstrate the feasibility of introducing diverse chemical functionalities at the benzamide portion of the molecule, which can significantly influence the compound's interaction with biological targets.

Modification of the central oxazole ring, particularly at the C5 position (the C4 position being occupied by the carboxamide group), is fundamental to altering the core structure of the molecule. The substituents at these positions are typically determined by the choice of starting materials for the oxazole ring synthesis.

While the provided literature does not detail specific substitutions at the C5 position of this compound, the general synthesis of substituted oxazoles can be informative. Methods like the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, would allow for the introduction of a substituent at what becomes the C5 position of the oxazole ring, depending on the structure of the starting ketone.

Further diversification at the C4 position is less common once the carboxamide is in place, but variations in the initial ester group of the starting material for the oxazole synthesis (e.g., ethyl 2-aminooxazole-4-carboxylate) could be explored prior to amidation.

The terminal carboxamide nitrogen provides a readily accessible point for diversification, allowing for the introduction of a wide range of R-groups. This is typically the final step in the synthesis, involving the coupling of a 2-benzamidooxazole-4-carboxylic acid intermediate with a desired amine.

This amidation reaction is commonly facilitated by peptide coupling agents. In the synthesis of analogous 2-benzamidothiazole-4-carboxamides, HBTU and DIPEA in a solvent like DMF are used to couple the carboxylic acid with various amino-heterocycles. nih.gov This method is highly versatile and allows for the incorporation of a diverse set of amines, leading to a library of analogs with different substituents on the carboxamide nitrogen.

Table 2: Examples of R-Group Variations on the Carboxamide Nitrogen in Analogous Thiazole Series

| Amine Reagent | Resulting Carboxamide R-Group | Reference |

|---|---|---|

| 1H-Benzo[d]imidazol-2-amine | -NH-(1H-benzo[d]imidazol-2-yl) | nih.gov |

| 6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine | -NH-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl) | nih.gov |

The choice of the amine component is critical as it can significantly affect the solubility, cell permeability, and target engagement of the final compound. The examples above illustrate the successful incorporation of various substituted and unsubstituted benzimidazole (B57391) and benzoxazole (B165842) moieties. nih.gov

Advanced Synthetic Techniques for Complex this compound Derivatives

While traditional solution-phase synthesis is effective for producing a range of this compound derivatives, more advanced techniques can be employed for the synthesis of more complex analogs or for high-throughput library generation. These can include:

Solid-Phase Synthesis: This technique would involve anchoring the oxazole core or a precursor to a solid support, allowing for the use of excess reagents and simplified purification through washing steps. This is particularly advantageous for the rapid synthesis of a large library of analogs with variations at the benzamide and carboxamide positions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, particularly in coupling and cyclization reactions. This can lead to higher yields and cleaner reaction profiles for the synthesis of the oxazole core and subsequent derivatization steps.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance the safety and scalability of the synthesis, particularly for reactions that are highly exothermic or involve unstable intermediates.

While the direct application of these techniques to this compound is not extensively documented in the provided search results, they represent modern synthetic approaches widely used in medicinal chemistry for the efficient construction of complex molecules.

Analytical Methodologies for Structural Elucidation of Synthesized Compounds (General Mention)

The unambiguous confirmation of the structure of newly synthesized this compound derivatives is essential. A standard suite of analytical techniques is employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the specific location of substituents on the aromatic and heterocyclic rings.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. Characteristic absorption bands for N-H (amine and amide), C=O (amide and benzoyl), and C-O-C (oxazole ether) bonds would be expected in the IR spectrum of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of the compound, allowing for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Single-Crystal X-ray Diffraction: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure. rsc.org This technique confirms the connectivity of all atoms and provides precise information on bond lengths, bond angles, and stereochemistry.

Together, these analytical methods provide a comprehensive characterization of the synthesized molecules, ensuring their structural integrity before any further studies.

Structure Activity Relationship Sar Analysis of 2 Benzamidooxazole 4 Carboxamide Analogues

Comprehensive Mapping of Structural Modifications and Their Biological Effects

The biological activity of 2-benzamidooxazole-4-carboxamide analogues is intricately linked to their structural architecture. Research into related oxazole (B20620) and benzoxazole (B165842) derivatives has revealed that modifications at three primary sites—the benzamido phenyl group, the oxazole ring, and the carboxamide moiety—can significantly modulate their therapeutic potential, particularly in the realm of anticancer and antimicrobial activities. nih.govnih.govnih.gov

The induction of apoptosis is a key mechanism of action for many anticancer agents. Studies on structurally related 2-phenyl-oxazole-4-carboxamide derivatives have demonstrated that specific analogues can potently induce apoptosis in cancer cells. nih.gov This biological outcome is highly dependent on the substitution pattern of the molecule, highlighting the importance of a detailed SAR understanding for the rational design of new apoptosis-inducing agents based on the this compound scaffold.

Identification and Characterization of Essential Pharmacophoric Features

A pharmacophore model represents the key steric and electronic features necessary for a molecule to interact with a specific biological target. For the this compound class of compounds, several key pharmacophoric features have been identified through computational and experimental studies of related structures. nih.gov

The essential features generally include:

A hydrogen bond donor: The N-H group of the benzamide (B126) linker.

A hydrogen bond acceptor: The carbonyl oxygen of the benzamide group.

An aromatic ring system: The benzamido phenyl group, which can engage in π-π stacking or hydrophobic interactions.

A heterocyclic core: The oxazole ring, which acts as a central scaffold and its oxygen and nitrogen atoms can participate in hydrogen bonding.

A hydrogen bond donor/acceptor group: The terminal carboxamide group at the 4-position.

The spatial arrangement of these features is crucial for optimal binding to the target protein. The planarity of the benzamido-oxazole core is often considered important for effective interaction with the binding site of target enzymes or receptors.

Positional Effects of Substituents on Activity Profiles

Influence of Substituents on the Benzamido Phenyl Group

For instance, in related 2-phenylthiazole-4-carboxamide (B13865131) derivatives, the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring led to improved activity against certain cancer cell lines. nih.gov Conversely, a 2-methoxy substituent was found to maintain high activity against other cancer cell lines. nih.gov The presence of a fluorine atom at the 3-position of the phenyl ring also resulted in good cytotoxic activity. nih.gov These findings suggest that both the position and the electronic nature of the substituent are critical for anticancer activity.

The following table summarizes the observed effects of substituents on the benzamido phenyl group in related oxazole and thiazole (B1198619) carboxamide series:

| Substituent Position | Substituent Type | Observed Effect on Anticancer Activity | Reference |

| para (4-position) | Methoxy (CH₃O) | Improved activity against Caco-2 cells | nih.gov |

| ortho (2-position) | Methoxy (CH₃O) | Maintained high activity against HT-29 and T47D cells | nih.gov |

| meta (3-position) | Fluoro (F) | Good cytotoxic activity against multiple cell lines | nih.gov |

Role of Modifications at the Oxazole Ring System

The oxazole ring serves as a central scaffold and its integrity and substitution pattern are crucial for biological activity. Modifications to this ring system, including its replacement with bioisosteric equivalents, have been a key strategy in the optimization of lead compounds.

One common bioisosteric replacement for the oxazole ring is the thiazole ring. Studies comparing 2-phenyloxazole (B1349099) and 2-phenylthiazole (B155284) derivatives have shown that this substitution can alter the biological activity profile, sometimes leading to enhanced potency or improved pharmacokinetic properties. nih.gov

Furthermore, the introduction of substituents directly onto the oxazole ring can influence the molecule's interaction with its target. For example, in a series of 2-phenyl-oxazole-4-carboxamides, the presence of specific groups on the oxazole ring was found to be critical for apoptosis-inducing activity. nih.gov

Conformational Flexibilities and Rigidities in SAR Elucidation

The three-dimensional conformation of a molecule is a key determinant of its biological activity. The relative orientation of the benzamido phenyl group and the oxazole-4-carboxamide (B1321646) core can significantly influence how the molecule fits into the binding site of its target.

The amide bond linking the phenyl group to the oxazole ring has a degree of rotational freedom, which can lead to different conformers. Computational studies on related benzimidazole (B57391) carboxamides have shown that the bioactive conformation is often a planar or near-planar arrangement, which facilitates optimal interactions with the target protein. nih.gov

Strategies to rigidify the structure, such as introducing cyclic constraints or bulky substituents that restrict rotation, have been employed to lock the molecule into a more active conformation. Understanding the conformational preferences of this compound analogues is therefore crucial for rational drug design.

Physicochemical Parameter Correlations with Biological Activity (e.g., electronic and steric effects)

The biological activity of this compound analogues can often be correlated with their physicochemical properties, such as electronic and steric effects. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have provided insights into these correlations. nih.govnih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the benzamido phenyl ring can influence the electronic distribution within the molecule. This, in turn, can affect the strength of hydrogen bonds and other interactions with the target. For example, electron-withdrawing groups can increase the acidity of the benzamide N-H, potentially leading to stronger hydrogen bonding.

Steric Effects: The size and shape of substituents can also have a profound impact on activity. Bulky substituents can either enhance binding by filling a hydrophobic pocket in the target protein or decrease activity due to steric hindrance, preventing the molecule from adopting the correct binding pose. QSAR models have shown that there is often an optimal range for the size of substituents at specific positions. nih.gov

The interplay of these electronic and steric factors is complex, and a comprehensive understanding requires detailed computational and experimental analysis.

Comparative SAR with Related Oxazole and Carboxamide Scaffolds

The biological activity of the this compound scaffold is highly dependent on the interplay between the central oxazole ring, the nature of the substituent at the 2-position, and the carboxamide group at the 4-position. A comparative analysis with structurally related scaffolds provides a valuable context for understanding these relationships.

Comparison of the Oxazole Core with Other Heterocyclic Scaffolds

The oxazole ring is a key feature of many biologically active compounds. Its replacement with other five-membered heterocycles, such as thiazole or oxadiazole, can significantly impact activity, likely due to differences in electronic properties, metabolic stability, and hydrogen bonding capacity.

For instance, in the context of antitubercular agents, 2-aminooxazoles have been investigated as analogues of active 2-aminothiazoles. acs.org It was observed that isoxazole (B147169) derivatives in the 2-aminooxazole series were generally more active than their aryl counterparts, a trend that mirrors what was seen with the 2-aminothiazole (B372263) series. acs.org This suggests that for this particular biological target, the oxazole core can successfully replace the thiazole moiety without a complete loss of activity, and in some cases, may offer advantages such as improved solubility or a different metabolic profile due to the absence of the oxidizable sulfur atom. acs.org

In a different context, a series of oxazole-benzamide inhibitors of the bacterial protein FtsZ demonstrated potent anti-staphylococcal activity. nih.gov The integrity of the oxazole ring and its substitution pattern were crucial. The introduction of a halogen at the 5-position of the oxazole was found to be effective against resistant strains of S. aureus. nih.gov When comparing the oxazole scaffold to the 1,2,4-oxadiazole (B8745197) scaffold in fungicidal compounds, it's noted that the latter can also form the basis of active benzamide derivatives. mdpi.com This indicates that different five-membered heterocyclic rings can serve as effective central scaffolds for benzamide-containing bioactive molecules.

Table 1: Comparative Activity of Oxazole Scaffolds and Related Heterocycles

| Scaffold | Substituents | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| 2-Aminooxazole | Isoxazole and aryl groups at N and C4 | Antitubercular (Mtb) | Isoxazole derivatives showed promising activity, similar to the corresponding 2-aminothiazoles. | acs.org |

| 2-Aminothiazole | Isoxazole and aryl groups at N and C4 | Antitubercular (Mtb) | Serves as the parent scaffold for active antitubercular compounds. | acs.org |

| Oxazole-benzamide | 5-halo substitution | Antibacterial (FtsZ inhibitor) | 5-halo substitution on the oxazole ring was effective against resistant S. aureus. | nih.gov |

| 1,2,4-Oxadiazole-benzamide | Pyridine-linked | Fungicidal | Active as fungicidal agents, demonstrating the utility of the oxadiazole core. | mdpi.com |

Influence of the Carboxamide Moiety

The position and nature of the carboxamide group are critical determinants of activity. In the 2-phenyl-oxazole-4-carboxamide series, identified as apoptosis inducers, the 4-carboxamide was a key feature of the active compounds. nih.gov

A comparison with oxazolone-3-carboxamides, which act as acid ceramidase inhibitors, highlights the importance of the carboxamide position and the oxidation state of the oxazole ring. nih.gov In this series, the carboxamide is at the 3-position of an oxazol-2-one ring. The removal of a terminal phenyl ring from the carboxamide side chain in some analogues led to a slight improvement in potency. nih.gov Furthermore, the oxazol-2-one ring was found to be essential for maintaining inhibitory potency, as replacement with a chiral 1,3-oxazolidinone carboxamide resulted in inactive compounds. nih.gov

Table 2: Comparative SAR of Carboxamide-Containing Scaffolds

| Scaffold | Carboxamide Position | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| 2-Phenyl-oxazole | 4 | Apoptosis induction | The 4-carboxamide is a key feature of this class of apoptosis inducers. | nih.gov |

| Oxazol-2-one | 3 | Acid ceramidase inhibition | The oxazol-2-one ring is essential for activity; replacement with 1,3-oxazolidinone leads to inactivity. | nih.gov |

| Quinazolinone | 2 | Antimalarial | Demonstrates that a 2-carboxamide (B11827560) on a different heterocyclic system can confer potent biological activity. | researchgate.net |

Comparison with Related Benzamide and Carboxamide Scaffolds

The broader family of benzamide and carboxamide derivatives offers further SAR insights. For example, in a series of benzimidazole anti-inflammatory agents, a 2-carboxamide group was found to be necessary for activity. nih.gov This suggests a potential parallel with the 2-benzamido group of the title compound, where the amide linkage at the 2-position is crucial.

Similarly, studies on benzothiazole (B30560) carboxamides as LSD1 inhibitors have generated detailed structure-activity relationship maps, highlighting the importance of the carboxamide moiety for this class of compounds. researchgate.net The fungicidal activity of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole further illustrates the versatility of the benzamide group in conferring biological activity to various heterocyclic systems. mdpi.com In this series, substitutions on the benzamide's phenyl ring, such as a 2-fluoro substituent, were found to influence the inhibitory activities. mdpi.com

Table 3: Comparative SAR with Broader Benzamide and Carboxamide Scaffolds

| Scaffold | Key Feature | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| Benzimidazole | 2-Carboxamide group | Anti-inflammatory | The 2-carboxamide group was found to be necessary for the observed activity. | nih.gov |

| Benzothiazole | Amino carboxamide | LSD1 inhibition | The carboxamide moiety is a critical component for the inhibitory activity. | researchgate.net |

| Benzamide-1,2,4-oxadiazole | Substitutions on the benzamide phenyl ring | Fungicidal | Substituents on the phenyl ring of the benzamide modulate the fungicidal activity. | mdpi.com |

Biological Target Identification and Mechanism of Action Studies of 2 Benzamidooxazole 4 Carboxamide

Methodological Approaches for Target Identification and Validation

The process of pinpointing the specific molecular partners of a small molecule like 2-Benzamidooxazole-4-carboxamide is a critical yet challenging endeavor in drug discovery. nih.gov To this end, researchers have utilized a range of sophisticated techniques to move from a compound with an observed phenotypic effect to a validated biological target. nih.govnih.gov

Ligand-Based Target Deconvolution Strategies

Ligand-based approaches leverage the structural and physicochemical properties of the small molecule to infer its potential targets. These methods often involve computational screening of compound libraries against known protein structures. While specific examples for this compound are not detailed in the provided results, this strategy is a cornerstone of modern drug discovery. The term 'target deconvolution' describes the process of identifying the molecular targets of active compounds found in phenotypic screens. nih.gov

Proteomics-Based Target Identification (e.g., Affinity Purification-Mass Spectrometry)

Chemical proteomics has emerged as a powerful tool for the unbiased identification of drug-protein interactions directly in a biological system. nih.gov Techniques like affinity purification coupled with mass spectrometry (AP-MS) involve immobilizing a derivative of the compound of interest on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

Another innovative proteomics-based method is the Stability of Proteins from Rates of Oxidation (SPROX). nih.gov This technique measures changes in protein stability upon ligand binding by monitoring their susceptibility to chemical denaturation and subsequent oxidation. nih.gov A shift in the denaturation curve of a protein in the presence of the compound indicates a direct interaction. nih.gov

Functional Genomics Techniques (e.g., CRISPR/Cas9, RNA Interference) for Target Validation

Once potential targets are identified, functional genomics tools are indispensable for validating their role in the observed biological effect of the compound. Techniques like CRISPR/Cas9-mediated gene knockout or RNA interference (RNAi) can be used to systematically deplete cells of the candidate target proteins. If the depletion of a specific protein phenocopies the effect of the compound or renders the cells resistant to the compound, it provides strong evidence that the protein is indeed a biologically relevant target.

Characterization of Identified Molecular Targets and Pathways

Through the application of the aforementioned methodologies, derivatives of the core this compound scaffold have been shown to interact with a variety of molecular targets, primarily enzymes involved in critical cellular pathways.

Enzyme Inhibition and Allosteric Modulation

A significant body of research has focused on the ability of benzamide-containing compounds, including those with oxazole (B20620) and thiazole (B1198619) moieties, to inhibit the activity of several key enzymes.

Acid Ceramidase (AC): A class of benzoxazolone carboxamides has been identified as potent, systemically active inhibitors of acid ceramidase (AC). nih.govnih.gov AC is a lysosomal cysteine amidase that hydrolyzes ceramide into sphingosine (B13886) and a fatty acid. nih.gov By inhibiting AC, these compounds can modulate the levels of bioactive sphingolipids, which are involved in processes like apoptosis and cell proliferation. nih.govscispace.com Kinetic studies have shown that some of these inhibitors act covalently, binding to the catalytic cysteine residue of the enzyme. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). nih.gov Some of these compounds exhibit IC50 values in the nanomolar range and also show inhibitory activity against PARP-2. nih.govnih.gov Co-crystal structures of some of these inhibitors complexed with PARP-1 have revealed a unique binding mode within the enzyme's active site. nih.gov

Histone Deacetylases (HDACs): Benzamide-containing compounds are a known class of histone deacetylase (HDAC) inhibitors. nih.govnih.gov These inhibitors can be selective for different HDAC isoforms. For instance, some benzamides are potent inhibitors of HDAC1 and HDAC3. nih.gov A class of HDAC inhibitors with a benzoylhydrazide scaffold has been found to be selective for class I HDACs and acts as competitive inhibitors. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): Novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have been designed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov Molecular simulation studies suggest that these compounds interact with the enzyme primarily through hydrophobic interactions. nih.gov

The inhibitory activities of various benzamido-carboxamide derivatives against different enzymes are summarized in the table below.

| Compound Class | Target Enzyme | Inhibition Data | Reference |

| Benzoxazolone carboxamides | Acid Ceramidase (AC) | Low nanomolar potency | nih.govnih.gov |

| 1H-benzo[d]imidazole-4-carboxamides | PARP-1 | IC50 values in single or double-digit nanomolar level | nih.gov |

| Benzamides | Histone Deacetylases (HDACs) | Potent inhibitors of at least HDAC1 and HDAC3 | nih.gov |

| Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | EC50 values against four kinds of fungi tested below 10 μg/mL | nih.gov |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | Casein Kinase 1δ (CK1δ) | IC50 = 0.040 and 0.042 μM | nih.govresearchgate.net |

Receptor Binding and Activation/Antagonism Profiles

While the primary focus of the provided research is on enzyme inhibition, the broader class of benzoxazole-containing compounds is recognized for its versatile biological activities. The benzoxazolinone scaffold, for example, can act as a bioisostere for other chemical groups, suggesting its potential to interact with a range of receptors. researchgate.net However, specific receptor binding, activation, or antagonism profiles for this compound itself are not detailed in the available search results. Further research would be necessary to explore these potential interactions.

Elucidation of Mechanism of Action (In Vitro)

The in vitro elucidation of a compound's mechanism of action is a critical step in the drug development pipeline. This process typically involves a series of tiered experiments designed to identify the molecular target and understand how the compound modulates its function.

Biochemical Assay Development and Validation for Target-Specific Activity

For a novel compound like this compound, the initial step would be to screen it against a panel of purified enzymes or receptors to identify potential biological targets. Based on the activities of structurally related molecules, this screening might focus on kinases, proteases, or other enzymes involved in inflammatory or cell proliferation pathways.

Should a primary target be identified, a robust and specific biochemical assay would be developed and validated. This assay would be crucial for determining the compound's potency and selectivity. Key parameters that would be measured include:

| Parameter | Description |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the compound required to inhibit the activity of the target enzyme or protein by 50%. |

| Kᵢ (Inhibition constant) | An indicator of the binding affinity of the inhibitor to the enzyme. |

| Selectivity | The compound's inhibitory activity against the primary target compared to other related and unrelated proteins. |

Currently, specific IC₅₀ or Kᵢ values for this compound against any particular biological target are not available in the public domain.

Cell-Based Functional Assays for Pathway Analysis

Following the identification of a molecular target in biochemical assays, cell-based functional assays are employed to confirm the compound's activity in a more physiologically relevant context. These assays assess the compound's ability to modulate cellular pathways downstream of the identified target.

Depending on the target, these assays could include:

Proliferation/Viability Assays: To determine the effect of the compound on the growth of cancer cell lines.

Reporter Gene Assays: To measure the modulation of specific signaling pathways (e.g., NF-κB for inflammation, or specific transcription factors for cancer).

Apoptosis Assays: To investigate if the compound induces programmed cell death in cancer cells.

Cytokine Release Assays: To assess the anti-inflammatory potential of the compound by measuring the inhibition of pro-inflammatory cytokine production in immune cells.

Detailed results from cell-based functional assays specifically for this compound are not publicly documented.

Direct Target Engagement Studies and Binding Kinetics

To definitively confirm that a compound interacts with its intended target within a cellular environment, direct target engagement studies are performed. Techniques such as the cellular thermal shift assay (CETSA) can provide evidence of target binding in intact cells.

Furthermore, understanding the kinetics of the binding interaction is crucial. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are biophysical techniques used to measure the association (kₒₙ) and dissociation (kₒff) rates of the compound with its target protein. These parameters provide a more detailed picture of the binding event than simple affinity measurements.

| Kinetic Parameter | Description |

| kₒₙ (Association rate constant) | The rate at which the compound binds to its target. |

| kₒff (Dissociation rate constant) | The rate at which the compound dissociates from its target. |

| K₋ (Dissociation constant) | The equilibrium constant for the dissociation of the compound-target complex, calculated as kₒff/kₒₙ. |

Specific binding kinetics data for the interaction of this compound with any biological target have not been reported in the available literature.

Computational Chemistry and Molecular Modeling in 2 Benzamidooxazole 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-benzamidooxazole-4-carboxamide research, it is extensively used to forecast the binding mode and affinity of these ligands to their biological targets.

Docking Protocol Optimization and Validation

The accuracy of molecular docking simulations is highly dependent on the chosen protocol. Therefore, significant effort is dedicated to optimizing and validating these protocols. This typically involves redocking a co-crystallized ligand into the active site of the target protein to ensure the docking software can reproduce the experimentally observed binding pose. The root-mean-square deviation (RMSD) between the docked conformation and the crystallographic pose is a key metric for validation, with a value of less than 2 Å generally considered acceptable. The selection of the appropriate scoring function, which estimates the binding free energy, is also a critical aspect of protocol optimization.

Analysis of Binding Poses and Interaction Networks

Once a docking protocol is validated, it can be used to predict the binding poses of novel this compound derivatives. Analysis of these poses reveals crucial information about the non-covalent interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For instance, in studies involving human carbonic anhydrase I (hCA I), docking analyses have shown that derivatives of this compound can exhibit strong binding affinities. researchgate.net The interaction diagrams derived from these simulations highlight key residues within the active site that form hydrogen bonds and other stabilizing contacts with the ligand. Similarly, when targeting cyclin-dependent kinase 2 (CDK2), molecular docking has been instrumental in identifying potent inhibitors among 1,3,4-oxadiazole (B1194373) derivatives, with some compounds showing higher predicted binding affinities than reference inhibitors. researchgate.net

Table 1: Example of Molecular Docking Results for 1,3,4-Oxadiazole Derivatives Targeting CDK2

| Compound | Docking Score (kcal/mol) |

| Compound 5a | -10.654 |

| Compound 5d | -10.169 |

| Reference Ligand | -9.919 |

This table presents hypothetical data based on reported findings for illustrative purposes. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Conformational Ensembles

While molecular docking provides a static picture of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein. This allows for a more realistic assessment of binding stability and the exploration of different conformational states that may be relevant for biological activity. By analyzing the trajectory of an MD simulation, researchers can identify stable and transient interactions, calculate binding free energies with greater accuracy, and understand how the binding of a ligand may induce conformational changes in the protein.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound and its analogs at a highly detailed level. These methods are crucial for understanding the intrinsic reactivity and electronic structure of the molecules.

Conformational Analysis and Energy Landscapes

DFT calculations are used to perform conformational analysis and map out the potential energy landscape of the molecules. By calculating the energies of different spatial arrangements (conformers) of the molecule, researchers can identify the most stable, low-energy conformations. This information is vital for understanding which shapes the molecule is likely to adopt in a biological environment and can be used to generate more accurate starting structures for molecular docking simulations.

Reaction Pathway Calculations

QM calculations can also be used to elucidate reaction mechanisms by mapping the energetic profile of a chemical reaction. This involves identifying transition states and calculating activation energies, providing a detailed understanding of the feasibility and kinetics of a particular reaction pathway. For the synthesis of this compound derivatives, these calculations can help optimize reaction conditions and predict the formation of different products.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive SAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that govern the therapeutic efficacy of a molecule, QSAR models can predict the activity of newly designed compounds, thereby guiding the synthetic efforts towards more potent analogues. nih.govresearchgate.net

In the context of this compound research, QSAR studies would involve the generation of a dataset of analogues with varying substituents on the benzamido and oxazole (B20620) rings. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A series of this compound derivatives with their corresponding biological activities (e.g., IC₅₀ values) would be compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Descriptor Calculation: For each molecule, a large number of theoretical molecular descriptors are calculated using specialized software. These can range from simple 1D descriptors like molecular weight and logP to more complex 2D and 3D descriptors that encode information about the molecule's topology and 3D conformation. nih.govdergipark.org.tr

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that links the most relevant descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques. researchgate.net

For instance, a hypothetical 2D-QSAR model for a series of this compound derivatives might reveal that descriptors related to the lipophilicity of substituents on the benzoyl ring and the electrostatic potential around the oxazole core are critical for activity. Such a model would provide a quantitative understanding of the structure-activity relationship (SAR) and guide the design of new, potentially more active compounds.

Below is an illustrative data table of descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Type | Descriptor Example | Description | Potential Influence on Activity |

| 1D Descriptors | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can influence absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of hydrophobicity, affecting membrane permeability. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and cell penetration. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Influences conformational flexibility and binding affinity. | |

| 3D Descriptors | CoMFA (Comparative Molecular Field Analysis) | 3D fields representing steric and electrostatic properties. | Provides a 3D map of favorable and unfavorable interaction regions. |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Includes hydrophobic, hydrogen bond donor, and acceptor fields in addition to steric and electrostatic fields. | Offers a more detailed 3D-QSAR model. |

Virtual Screening Approaches for Identification of Novel Chemotypes and Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.gov

For the identification of novel chemotypes and analogues of this compound, both ligand-based and structure-based virtual screening methods can be employed.

Ligand-Based Virtual Screening: This method is utilized when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of known active compounds. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be generated from these active molecules. nih.gov This model is then used as a 3D query to screen large compound databases for molecules that match the pharmacophore.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available, molecular docking can be used to screen for potential inhibitors. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com A library of compounds can be docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity.

A typical virtual screening workflow for identifying novel this compound analogues would involve:

Database Preparation: A large, diverse library of chemical compounds is prepared for screening.

Target/Pharmacophore Preparation: Either the 3D structure of the biological target is prepared for docking, or a pharmacophore model is developed based on known active ligands.

Screening: The compound library is screened using either molecular docking or the pharmacophore model.

Hit Selection and Refinement: The top-ranking compounds (hits) are selected based on their scores and visually inspected for their interactions with the target or their fit to the pharmacophore.

Experimental Validation: The selected hits are then synthesized or acquired and tested experimentally to confirm their biological activity. nih.gov

The following table illustrates the types of compounds that might be identified through virtual screening for a target of interest for this compound.

| Screening Method | Hit Compound Class | Rationale for Selection | Potential for Optimization |

| Pharmacophore-Based | Benzothiazole (B30560) Carboxamides | Shares key pharmacophoric features with the this compound scaffold. nih.gov | The benzothiazole core can be further substituted to improve activity and physicochemical properties. |

| Molecular Docking | Quinoline (B57606) Carboxamides | Shows favorable docking scores and interactions with key residues in the target's active site. nih.gov | The quinoline ring offers multiple points for substitution to enhance binding affinity. |

| Benzimidazole (B57391) Carboxamides | Predicted to form stable hydrogen bonds and hydrophobic interactions within the binding pocket. researchgate.netnih.gov | The benzimidazole scaffold is a known privileged structure in medicinal chemistry, offering a good starting point for lead optimization. |

Computational Assessment of Molecular Descriptors for Pre-Clinical Optimization

The pre-clinical optimization phase of drug discovery focuses on refining the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. Computational assessment of molecular descriptors plays a crucial role in this process by providing a rational basis for structural modifications. nih.gov

By analyzing the QSAR models and the results of molecular docking studies, researchers can identify which molecular descriptors have the most significant impact on the desired biological activity and drug-like properties. For instance, if a QSAR model indicates that a descriptor related to high polarizability is positively correlated with activity, modifications that increase this property can be prioritized. nih.gov

Key molecular descriptors that are often assessed during pre-clinical optimization include:

Hydrophobicity (logP): This descriptor affects solubility, membrane permeability, and plasma protein binding. Optimizing logP is critical for achieving a good pharmacokinetic profile.

Steric Descriptors (e.g., molecular volume, shape indices): These descriptors are important for ensuring a good fit of the ligand within the binding site of the target protein. dergipark.org.tr

Topological Descriptors: These provide information about the connectivity and branching of a molecule, which can influence its binding to the target and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. dergipark.org.tr

Molecular dynamics (MD) simulations can also be employed to provide a more dynamic picture of the ligand-receptor interactions. nih.gov These simulations can help in assessing the stability of the binding mode predicted by molecular docking and can reveal the role of specific amino acid residues in the binding event. nih.gov This detailed understanding can guide further structural modifications to enhance the potency and selectivity of the lead compound.

The table below provides examples of how specific molecular descriptors can guide the pre-clinical optimization of a hypothetical this compound lead compound.

| Molecular Descriptor | Observation from Computational Model | Proposed Optimization Strategy |

| CoMFA Electrostatic Contour Map | A region of negative potential is favored near the 5-position of the oxazole ring. | Introduce an electron-withdrawing group at the 5-position of the oxazole. |

| LogP | The current lead has a high logP value, potentially leading to poor solubility. | Introduce polar functional groups on the benzoyl ring to decrease lipophilicity. |

| Number of Hydrogen Bond Donors | Docking studies indicate an unmet hydrogen bond donor opportunity with a specific residue in the active site. | Modify a substituent to include a hydroxyl or amine group to form the desired hydrogen bond. |

| RMSD from MD Simulation | High root-mean-square deviation (RMSD) of the ligand in the binding pocket suggests an unstable binding mode. nih.gov | Introduce conformational constraints, such as ring formation, to lock the molecule in a more favorable binding conformation. |

By integrating these computational approaches, researchers can accelerate the journey from a preliminary hit compound to a pre-clinical candidate with an optimized profile, ultimately enhancing the efficiency and success rate of the drug discovery process for novel chemical entities like this compound.

Lead Optimization and Advanced Drug Design Strategies for 2 Benzamidooxazole 4 Carboxamide Based Agents

Principles of Rational Drug Design in Optimizing 2-Benzamidooxazole-4-carboxamide

Rational drug design is a cornerstone of modern medicinal chemistry, guiding the modification of lead compounds to improve their therapeutic properties. In the context of this compound, this approach involves a deep understanding of the target protein's structure and the molecular interactions that govern binding.

Key principles applied in the optimization of this scaffold include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs with systematic structural modifications, researchers can identify which parts of the molecule are crucial for biological activity. For instance, studies on related benzoxazole (B165842) derivatives have shown that specific substitutions on the aryl rings can significantly impact inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net

Target-Based Design: When the three-dimensional structure of the target protein is known, it can be used to design molecules that fit precisely into the active site. This approach has been successfully employed in the design of inhibitors for various kinases and other enzymes. nih.govnih.gov

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model then serves as a template for designing new molecules with improved properties.

The application of these principles has led to the development of highly potent and selective inhibitors based on the this compound core. For example, rational design has been used to create potent dipeptidyl peptidase 4 (DPP-4) inhibitors from a natural product lead, resulting in a significant increase in potency. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches in Scaffold Elaboration

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel starting points for drug development. This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein. These initial hits, though often weak, can be elaborated and optimized to produce high-affinity ligands.

In the context of the this compound scaffold, FBDD can be used to:

Identify Novel Binding Moieties: By screening fragment libraries, researchers can discover new chemical groups that can be incorporated into the core scaffold to enhance binding affinity or selectivity.

Explore Uncharted Chemical Space: FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening, increasing the chances of finding novel and developable lead compounds.

Scaffold Elaboration: Once a fragment is identified that binds to a key region of the target, it can be "grown" or "linked" with other fragments or parts of the this compound scaffold to create a more potent molecule. For instance, the co-crystallization of a fragment with a target enzyme can reveal opportunities for fragment evolution through growth and linking. unifi.itnih.gov

A successful example of FBDD is the development of carbonic anhydrase inhibitors, where a series of sulfamide (B24259) fragments were synthesized and evaluated, leading to the identification of promising candidates for further optimization. unifi.itnih.govresearchgate.net The combination of FBDD with covalent drug discovery has also shown promise for targeting previously "undruggable" proteins. digitellinc.com

Structure-Based Drug Design (SBDD) and Iterative Optimization Cycles

Structure-based drug design (SBDD) is a key component of the lead optimization process, relying on the high-resolution structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. This information allows for the visualization of the binding site and the interactions between the ligand and the protein at an atomic level.

The SBDD process for this compound derivatives typically follows an iterative cycle:

Determine the structure of the target protein in complex with a ligand. This provides a snapshot of the binding mode and key interactions.

Analyze the structure to identify opportunities for optimization. This could involve identifying empty pockets in the binding site that can be filled with additional chemical groups or identifying hydrogen bond donors and acceptors that are not optimally engaged.

Design and synthesize new analogs based on the structural insights.

Evaluate the biological activity of the new compounds.

Determine the crystal structure of the most promising new analogs in complex with the target protein.

Repeat the cycle until a compound with the desired properties is obtained.

This iterative process has been successfully applied to the optimization of various inhibitors, such as those for checkpoint kinase 1 (CHK1), where the X-ray crystal structure of a complex revealed a 'U-shaped' topology and key interactions at the ATP site. nih.gov Similarly, the co-crystal structures of 1H-benzo[d]imidazole-4-carboxamide derivatives with PARP-1 have demonstrated a unique binding mode, guiding further design efforts. nih.gov

Bioisosteric Replacement and Scaffold Hopping Techniques

Bioisosteric replacement and scaffold hopping are powerful strategies used to modify the physicochemical and pharmacological properties of a lead compound while maintaining or improving its biological activity.

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to improve potency, selectivity, metabolic stability, or reduce toxicity. For example, a carboxylic acid group might be replaced with a tetrazole, or an amide bond might be replaced with a more stable heterocyclic ring like an oxadiazole. drughunter.comnih.gov The replacement of a benzanilide (B160483) moiety with a biphenyl (B1667301) system in ABCG2 modulators is a prime example of using bioisosteric replacement to increase stability. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the central core or scaffold of a molecule with a structurally different one that maintains a similar three-dimensional arrangement of the key functional groups required for biological activity. This can lead to the discovery of novel chemical series with improved properties or different intellectual property landscapes. Scaffold hopping has been used in the rational design of DPP-4 inhibitors, leading to a significant boost in potency. nih.gov

The following table provides examples of common bioisosteric replacements:

| Original Group | Bioisosteric Replacement(s) | Potential Advantages |

| Carboxylic Acid | Tetrazole, Sulfonamide | Increased potency, altered acidity, improved metabolic stability. drughunter.com |

| Amide | Oxadiazole, Triazole, Trifluoroethylamine | Enhanced metabolic stability, improved pharmacokinetic profile. drughunter.comnih.gov |

| Phenyl | Pyridyl, Thienyl | Modified polarity, improved solubility, altered metabolic profile. cambridgemedchemconsulting.com |

| Methoxy (B1213986) | Small alkyl rings, Indazole | Increased metabolic stability, reduced potential for reactive metabolite formation. cambridgemedchemconsulting.com |

Design of Compound Libraries for Enhanced Chemical Space Exploration

To efficiently explore the structure-activity relationships around the this compound scaffold, the design and synthesis of compound libraries are essential. These libraries consist of a large number of related compounds where specific positions on the scaffold are systematically varied.

The design of these libraries is guided by several principles:

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules to broadly explore chemical space and identify novel biological activities.

Focused Libraries: These libraries are designed to explore the SAR around a specific lead compound or pharmacophore. The variations are more targeted, aiming to fine-tune the properties of the lead.

Combinatorial Chemistry: This set of techniques allows for the rapid synthesis of large numbers of compounds in a systematic and efficient manner. Both solid-phase and solution-phase synthesis methods can be employed.

For example, a series of N-(biphenyl-3-yl)quinoline carboxamides were prepared using solid-phase and solution-phase synthesis to explore more stable analogues of ABCG2 modulators. nih.gov Similarly, the synthesis of a series of benzothiazole (B30560) and quinoline (B57606) fused compounds was undertaken to develop new anticancer agents. nih.gov The design and synthesis of novel benzoxazole-benzamide conjugates have also been pursued to identify potential VEGFR-2 inhibitors. nih.gov

The following table outlines a hypothetical focused library design for this compound derivatives:

| Scaffold Position | R1 (Benzamido Group) | R2 (Oxazole Ring) | R3 (Carboxamide) |

| Variation 1 | Phenyl | Hydrogen | NH2 |

| Variation 2 | 4-Fluorophenyl | Hydrogen | NH-Methyl |

| Variation 3 | 3-Chlorophenyl | Methyl | N(CH3)2 |

| Variation 4 | 2-Pyridyl | Hydrogen | NH-Cyclopropyl |

| Variation 5 | Thienyl | Ethyl | NH-Phenyl |

By systematically synthesizing and testing such libraries, researchers can rapidly map the SAR landscape and identify compounds with optimized therapeutic potential.

Q & A

What are the common synthetic routes for preparing 2-Benzamidooxazole-4-carboxamide and its derivatives?

Answer:

Synthesis typically involves multi-step protocols, including cyclization, coupling, and functionalization. For example:

- Cyclization of benzoxazole precursors : Use 2-aminobenzoxazole intermediates with carboxamide groups, as demonstrated in benzo[c][1,2,5]oxadiazole derivatives synthesis via cyclization of nitro-substituted precursors .

- Coupling reactions : Employ coupling reagents like N,N'-carbonyldiimidazole (CDI) or benzoyl chloride to introduce the benzamido group, similar to methods used in diaryltriazole synthesis .

- Solvent optimization : Reactions in polar aprotic solvents (e.g., 1,4-dioxane) under reflux improve yield, as seen in analogous oxazole-carboxamide syntheses .

Key reagents : Benzoyl chloride, CDI, and anhydrous sodium acetate are critical for controlling reaction specificity and minimizing byproducts .

What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and hydrogen bonding. For example, benzooxazole derivatives show distinct aromatic proton signals at δ 7.5–8.5 ppm .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated for structurally related benzimidazole-carboxamides (e.g., CCDC 1850211) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, aligning with data for compounds like 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide (m/z 541.5) .

Methodological note : Combine multiple techniques to address ambiguities in tautomeric or conformational states .

How can researchers resolve contradictions in pharmacological data for this compound across different studies?

Answer:

- Data triangulation : Cross-validate results using in vitro (e.g., enzyme inhibition assays) and in vivo models (e.g., rodent toxicity studies), as seen in non-human research protocols .

- Longitudinal analysis : Track dose-response relationships over time, similar to methodologies in presenteeism studies where short-term benefits vs. long-term toxicity were differentiated .

- Meta-analysis : Statistically aggregate data from heterogeneous studies, controlling for variables like solvent choice (e.g., DMSO vs. saline) or cell line specificity .

Critical step : Replicate experiments under standardized conditions (e.g., pH 7.4 buffers, 37°C incubation) to isolate compound-specific effects .

What strategies optimize the reaction yield of this compound under varying conditions?

Answer:

- Catalyst screening : Test palladium or copper catalysts for coupling steps, as used in benzooxadiazole-5-carboxamide synthesis (yield improvement from 60% to 85%) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .

- Temperature control : Lower temperatures (0–5°C) suppress hydrolysis of reactive intermediates like benzoyl chloride .

Case study : Substituting 4-aminobutyric acid with β-alanine in analogous syntheses increased yield by 20% due to reduced steric hindrance .

How to design in vivo studies to assess the toxicity and bioactivity of this compound?

Answer:

- Dose escalation : Start with sub-therapeutic doses (e.g., 10 mg/kg in rodents) and monitor organ-specific toxicity via histopathology, as mandated for non-human research compounds .

- Pharmacokinetic profiling : Measure plasma half-life and metabolite formation using LC-MS/MS, aligning with protocols for benzoxazole derivatives .

- Behavioral endpoints : Include metrics like motor activity and cognitive tests to detect neurotoxicity, inspired by methodologies in presenteeism research .

Ethical consideration : Adhere to OECD guidelines for humane endpoints and sample size minimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.